Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)-, also known as N-(6,7-dimethyl-4-oxochroman-3-yl)acetamide, is a chemical compound classified under the chromanone family. Chromanones are characterized by the fusion of a benzene ring with a pyran ring, which imparts unique chemical properties. This compound has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- is classified as an acetamide derivative and a chromanone. Its structural characteristics define its reactivity and interaction with biological systems.
The synthesis of Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- typically involves the reaction of 6,7-dimethyl-4-chromanone with acetic anhydride. This reaction is often facilitated by a base such as pyridine and conducted under reflux conditions to ensure complete conversion of reactants to products.
The molecular formula of Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- is C13H15NO3. The molecular weight is approximately 233.26 g/mol.
| Property | Value |
|---|---|
| CAS Number | 54444-54-1 |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | N-(6,7-dimethyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
| InChI | InChI=1S/C13H15NO3/c1-7... |
| SMILES | CC1=CC2=C(C=C1C)OCC(C2=O)NC(=O)C |
Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- can undergo several types of chemical reactions:
The mechanism of action for Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-benzopyran-3-yl)- involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that are critical for various biochemical pathways. Ongoing research aims to elucidate these pathways further and understand the compound's therapeutic potential.
Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-benzopyran-3-yl)- exhibits the following physical properties:
The chemical properties include:
Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-benzopyran-3-y)- has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject of study in both academic and industrial contexts. Further research will continue to unveil its potential applications across multiple disciplines.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: